

Thiomorpholine Hydrochloride: A Technical Guide to Its Solubility Characteristics

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Compound of Interest

Compound Name: *Thiomorpholine hydrochloride*

Cat. No.: B1230553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility of **thiomorpholine hydrochloride**, a crucial physicochemical property for its application in research and pharmaceutical development. While thiomorpholine as a free base is known to be miscible with water and many organic solvents, its hydrochloride salt form, often favored for improved stability and handling, presents a distinct solubility profile. This document summarizes the available solubility information, provides detailed experimental protocols for its determination, and visualizes these workflows for enhanced clarity.

Quantitative Solubility Data

A comprehensive review of scientific literature, patents, and technical data sheets reveals a notable lack of specific quantitative solubility data for **thiomorpholine hydrochloride** in water and common organic solvents. While qualitative descriptions are available for related compounds, precise numerical values (e.g., in mg/mL or g/L) for the parent hydrochloride salt are not publicly documented. The following table summarizes the available qualitative information and data for closely related compounds to provide a contextual understanding.

Solvent	Thiomorpholine Hydrochloride (CAS: 5967-90-8)	Thiomorpholine-1,1-dioxide hydrochloride (CAS: 59801-62-6)	Cysteamine hydrochloride (Precursor) (CAS: 156-57-0)
Aqueous Solvents			
Water	Data Not Available	Soluble[1]	Data Not Available
Phosphate-Buffered Saline (PBS, pH 7.4)	Data Not Available	Data Not Available	Data Not Available
Organic Solvents			
Methanol (MeOH)	Data Not Available	Data Not Available	Soluble (up to 4 M with sonication)[2][3][4][5]
Ethanol (EtOH)	Data Not Available	Data Not Available	Data Not Available
Dimethyl Sulfoxide (DMSO)	Data Not Available	Data Not Available	Data Not Available
Acetonitrile (MeCN)	Data Not Available	Data Not Available	Poor solubility[2][4]
Tetrahydrofuran (THF)	Data Not Available	Data Not Available	Poor solubility[2][4]
Dichloromethane (DCM)	Data Not Available	Data Not Available	Poor solubility[2][4]
Toluene	Data Not Available	Data Not Available	Poor solubility[2][4]

Experimental Protocols for Solubility Determination

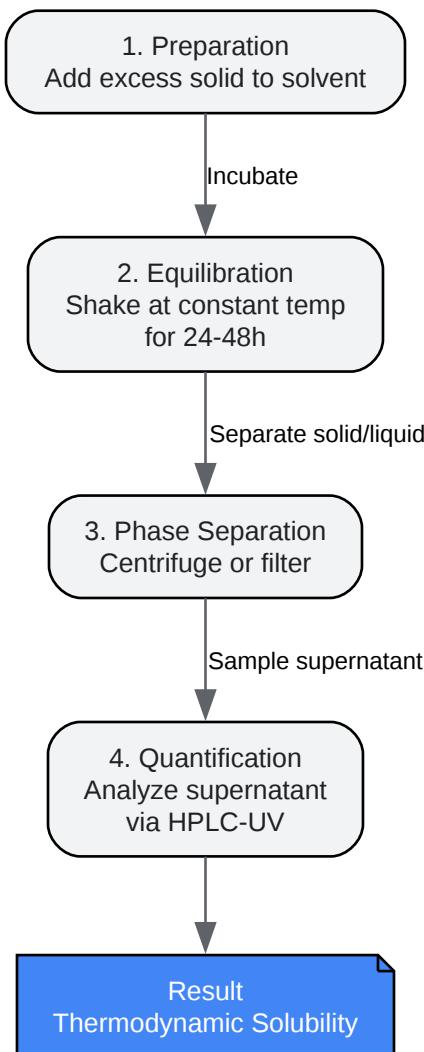
For researchers requiring precise solubility data for their specific applications, the following established methodologies are recommended. These protocols are adapted from best practices in pharmaceutical development for determining thermodynamic and kinetic solubility. [6][7][8]

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound, providing a measure of the true solubility at a given temperature and pH.[6]

Methodology:

- Preparation: Add an excess amount of solid **thiomorpholine hydrochloride** to a series of glass vials, each containing a known volume of the desired solvent (e.g., purified water, PBS pH 7.4, ethanol, DMSO).
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[6][8]
- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the remaining undissolved solid. Alternatively, filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF).[6][7][8]
- Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved **thiomorpholine hydrochloride** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[6][7][8] The measured concentration represents the thermodynamic solubility.



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Thermodynamic Solubility Workflow

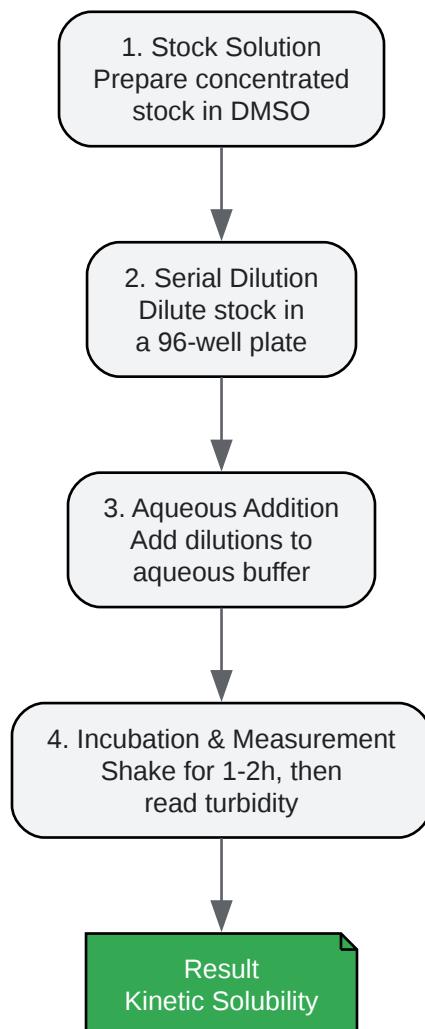
Kinetic Solubility (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the solubility of a compound upon its addition from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It measures the concentration at which the compound precipitates and is particularly relevant for early-stage drug discovery screening.[6][8]

Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **thiomorpholine hydrochloride** in 100% DMSO (e.g., 10-20 mM).

- Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.
- Aqueous Addition: Dispense a small volume (e.g., 2 μ L) of each DMSO dilution into triplicate wells of a new 96-well plate. Include a DMSO-only control. Add an aqueous buffer (e.g., 198 μ L of PBS, pH 7.4) to each well to achieve a consistent final DMSO concentration (e.g., 1%).
[6]
- Incubation and Measurement: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours). Measure the turbidity (optical density) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[6][8]
- Data Analysis: The kinetic solubility is defined as the highest concentration of **thiomorpholine hydrochloride** that does not result in a significant increase in turbidity compared to the DMSO-only control wells.

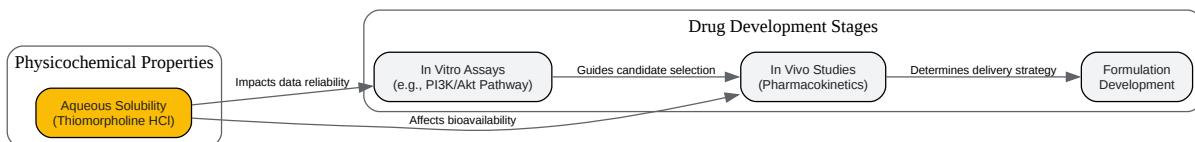


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Kinetic Solubility Workflow

Signaling Pathways and Relevance

Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in compounds investigated for a wide range of biological activities.^[6] These activities often involve the modulation of key cellular signaling pathways. For instance, various thiomorpholine derivatives have been explored as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is critical in regulating cell growth and is often dysregulated in cancer.^{[6][8]} The aqueous solubility of these compounds is a determining factor in their utility for in vitro assays targeting these pathways and for their formulation into viable drug products for in vivo studies. Poor solubility can lead to compound precipitation in assays, resulting in inaccurate data, and can hinder the achievement of therapeutic concentrations in preclinical and clinical settings.

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Impact of Solubility on Drug Development

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